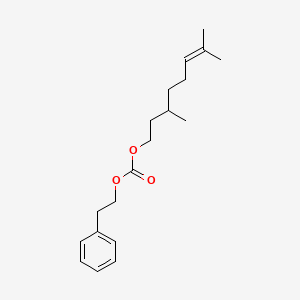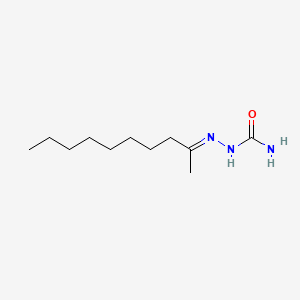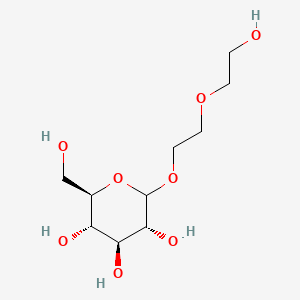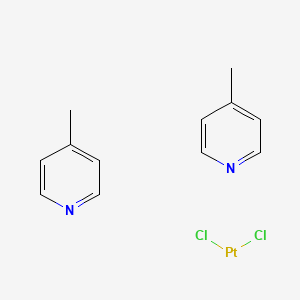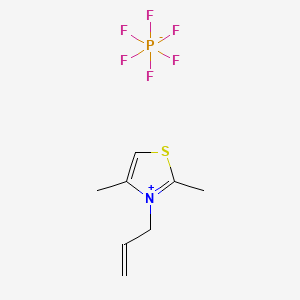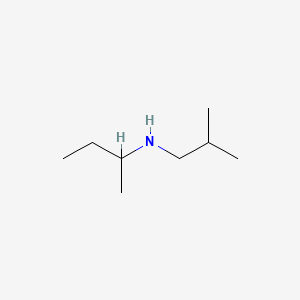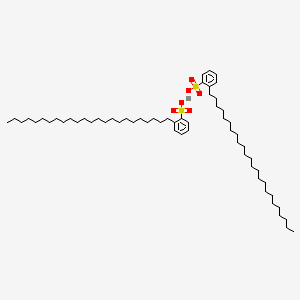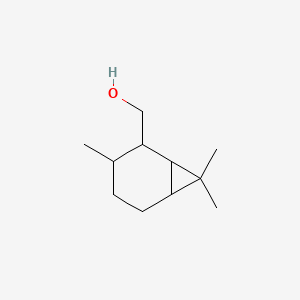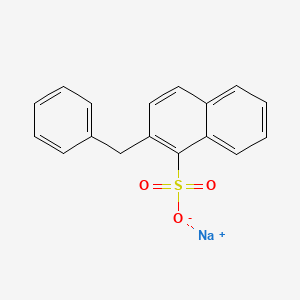![molecular formula C31H32O2 B12662520 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] CAS No. 26292-69-3](/img/structure/B12662520.png)
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol]: is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] typically involves the condensation of 6-(1-phenylethyl)-P-cresol with formaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Chemistry: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is used as a stabilizer in polymers and resins to prevent oxidative degradation. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in preventing cellular damage caused by oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Industry: The compound is extensively used in the rubber and plastic industries as an antioxidant to enhance the durability and longevity of products. It is also used in the production of lubricants and fuels to prevent oxidation.
作用機序
The antioxidant activity of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals, preventing them from causing further oxidative damage. The compound’s structure allows it to effectively scavenge free radicals and terminate chain reactions that lead to oxidation.
類似化合物との比較
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,4-Bis(α,α-dimethylbenzyl)phenol
Comparison:
- 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is unique due to its specific phenylethyl substituents, which enhance its antioxidant properties compared to other similar compounds.
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] has tert-butyl groups instead of phenylethyl groups, which may affect its solubility and reactivity.
- 2,4-Bis(α,α-dimethylbenzyl)phenol has a different substitution pattern, which can influence its antioxidant efficiency and application scope.
This detailed article provides a comprehensive overview of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
26292-69-3 |
|---|---|
分子式 |
C31H32O2 |
分子量 |
436.6 g/mol |
IUPAC名 |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]methyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H32O2/c1-20-15-26(30(32)28(17-20)22(3)24-11-7-5-8-12-24)19-27-16-21(2)18-29(31(27)33)23(4)25-13-9-6-10-14-25/h5-18,22-23,32-33H,19H2,1-4H3 |
InChIキー |
CKARBJATRQVWJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)CC3=C(C(=CC(=C3)C)C(C)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
